molecular formula C21H17BrN2O2 B4204324 N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide

N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide

Cat. No.: B4204324
M. Wt: 409.3 g/mol
InChI Key: GBWBFAQUQNLROI-UHFFFAOYSA-N
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Description

N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a methylbenzoyl group, and an amide linkage

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c1-14-5-4-6-15(13-14)20(25)24-19-8-3-2-7-18(19)21(26)23-17-11-9-16(22)10-12-17/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWBFAQUQNLROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-bromoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms N-(4-bromophenyl)-3-methylbenzamide.

    Coupling Reaction: The next step involves the coupling of N-(4-bromophenyl)-3-methylbenzamide with 2-aminobenzamide under appropriate conditions to form the final product, N1-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to convert the amide group to an amine group.

    Oxidation Reactions: Oxidation of the methyl group in the 3-methylbenzoyl moiety can lead to the formation of carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Reduction Reactions: Products include amines derived from the reduction of the amide group.

    Oxidation Reactions: Products include carboxylic acids derived from the oxidation of the methyl group.

Scientific Research Applications

N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Lacks the 3-methylbenzoyl group.

    4-bromo-N-methyl-N-phenylbenzamide: Contains a methyl group on the nitrogen atom instead of the amide linkage.

    N-(4-bromophenyl)-3-nitrobenzamide: Contains a nitro group instead of the methyl group.

Uniqueness

N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide is unique due to the presence of both the 4-bromophenyl and 3-methylbenzoyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide
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N~1~-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]benzamide

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